A Rebekah,
G Bharath,
Mu Naushad,
C Viswanathan,
N Ponpandian
PMID: 32442573
DOI:
10.1016/j.ijbiomac.2020.05.113
Abstract
In this study, magnetic/graphene/chitosan nanocomposite (MGCH) is prepared through facile solvothermal process and employed as an adsorbent for the removal of 2-naphthol from aqueous solution. The physico-chemical characteristic results of FESEM, Raman, FTIR, XRD and VSM confirms that the MGCH nanocomposite is effectively prepared. The FESEM and EDS analysis reveals that the high density of spherical-like Fe
O
nanoparticles and chitosan are successfully assembled on the surfaces of the graphene sheets. VSM result of MGCH composite exhibited higher saturation magnetization of 46.5 emu g
and lower coercivity (H
) of 50 O
. This result discloses that MGCH possesses enough response required for the separation from aqueous solution. The batch mode adsorption studies demonstrates that MGCH based adsorbent showed almost 99.8% adsorption of 2-naphthol with a maximum adsorption capacity of 169.49 mg g
at pH 2. Moreover, the kinetic studies of the samples are performed by fitting adsorption models to ensure the nature of the adsorption system. This work proves that MGCH nanocomposite can be used as high-performance adsorbent for removing of phenolic pollutants from contaminated wastewater.
Mustafa Soylak,
Metin Agirbas,
Erkan Yilmaz
PMID: 32950010
DOI:
10.1016/j.foodchem.2020.128068
Abstract
A novel and green method was developed for enrichment of maneb (manganese ethylene-bisdithiocarbamate) with a supramolecular solvent liquid phase microextraction method. The microextraction method has been used for the first time in the literature for separation-preconcentration of maneb. 1-decanol and tetrahydrofuran were used in the supramolecular solvent formation. The Mn
content of maneb was extracted in the supramolecular solvent phase as 1-(2-pyridylazo)-2-naphthol complex at pH 12.0. Manganese concentration was determined by UV-Vis spectrophotometer at 555 nm. Then, the maneb concentration equivalent to manganese concentration was calculated. The analytical parameters which effective in the method, including pH, volume of reagents, and sample volume were optimized. The limit of detection and the limit of quantification values for maneb were calculated as 2.22 μg L
and 7.32 μg L
, respectively. The method was successfully applied in the analysis of the maneb content of water and food samples.
Yucun Liu,
Lili Zhang,
Lei Chen,
Zhixue Liu,
Chunbo Liu,
Guangbo Che
PMID: 33302217
DOI:
10.1016/j.saa.2020.119269
Abstract
Developing high performance fluorescent chemosensor for Al
detection is highly desirable, due to the excess of Al
will lead to many diseases. In this paper, a simple 2-hydroxynaphthalene-based fluorescent chemosensor has been synthesized and characterized by different spectroscopic methods. The compound exhibited an "turn-on-type" fluorescent chemosensing for the detection of Al
, which was ascribed to the chelation-enhanced fluorescence (CHEF). The high selectivity and sensitivity of the compound for Al
were verified by fluorescence spectra in its DMF solution, and the enhancement of fluorescent intensity could be observed by naked-eye from non-fluorescence to green light. The detection limit of the compound for Al
was found to be 4.22 × 10
M and the stability constant was 4.82 × 10
M
. The 1:1 binding stoichiometry of the compound to Al
was confirmed from the Job's plot based on fluorescence titrations. Additionally, the sensing process of the compound to Al
was chemically reversible by adding Na
EDTA. Importantly, the probe was successfully applied to quantitative analysis of Al
in real drug and potable water samples.
Li-Qin Yan,
Zhenzhen Yin,
Xinwei He,
Qianqian Li,
Ruxue Li,
Jiahui Duan,
Keke Xu,
Qiang Tang,
Yongjia Shang
PMID: 33625853
DOI:
10.1021/acs.joc.0c03029
Abstract
A novel and versatile approach to construct 12-phenacyl-11
-benzo[
]xanthene-6,11(12
)-dione derivatives through copper-catalyzed cascade reaction of propargylamines with 2-hydroxynaphthalene-1,4-diones has been developed. The procedure is proposed to go through a sequence of 1,4-conjugate addition, intramolecular nucleophilic addition/dehydration, and hydrolysis of alkyne followed by an enol-ketone tautomerization. The reaction provides a new and highly efficient method for the synthesis of 12-phenacyl-11
-benzo[
]xanthene-6,11(12
)-diones by formation of three new bonds and one heterocycle from readily available starting materials in good to high yields (70-88%) with broad functional group compatibility in a single step.
Weili Wang,
Socrates Vela,
Ping Gao
PMID: 32473214
DOI:
10.1016/j.xphs.2020.05.007
Abstract
The partition rate of 2 model compounds, 2-naphthol (NAP) and ritonavir (RTV), across the water-octanol (W/O) interface was determined from aqueous solutions with and without the presence of a variety of common pharmaceutical excipients. The NAP molecule was present as either a unionized species in the phosphate buffer solution or as an anion in 0.01 M NaOH solution while RTV was present as dications in 0.1 M HCl. Excipients examined include different type of polymers (e.g., PVP-VA, HPMC, HPMCAS, PVP, PEG 8000), small molecules (e.g., glucose, lactose, maltoheptaose), and surfactants (e.g., Tween 80 and SDS). A noticeable to significant reduction of the partition rate of both NAP and RTV across the W/O interface was observed with aqueous media containing 0.01-0.1 μg/mL polymers including PVP-VA, HPMC, and HPMCAS. Reduction of NAP and RTV partition rate associated with such extremely low concentration of polymers in the aqueous media affirms the presence of a surface excess of adsorbed excipients at the W/O interface. Pi values of NAP and RTV across the W/O interface are found to be sensitive to (1) the molecule surface area, molecular weight and the degree of the polymerization of these pharmaceutical excipients, and (2) the ionization state of the model compound.
Takashi Kitamura,
Saori Shiroshita,
Daisuke Takahashi,
Kazunobu Toshima
PMID: 32533610
DOI:
10.1002/chem.202000833
Abstract
A 2-naphthol derivative 2 corresponding to the aromatic ring moiety of neocarzinostatin chromophore was found to degrade proteins under photo-irradiation with long-wavelength UV light without any additives under neutral conditions. Structure-activity relationship studies of the derivative revealed that methylation of the hydroxyl group at the C2 position of 2 significantly suppressed its photodegradation ability. Furthermore, a purpose-designed synthetic tumor-related biomarker, a H
O
-activatable photosensitizer 8 possessing a H
O
-responsive arylboronic ester moiety conjugated to the hydroxyl group at the C2 position of 2, showed significantly lower photodegradation ability compared to 2. However, release of the 2 from 8 by reaction with H
O
regenerated the photodegradation ability. Compound 8 exhibited selective photo-cytotoxicity against high H
O
-expressing cancer cells upon irradiation with long-wavelength UV light.
Bingyu Wang,
Yunhao Wang,
Jing Wang
PMID: 32207019
DOI:
10.1007/s11356-020-08461-5
Abstract
The important role of oxygen-containing groups of porous carbonaceous materials (PCMs) on sorption of organic compounds has been realized, but whether these groups can generate different joint effects, especially when oxidized PCMs with different pore sizes are complexed with heavy metals (Cu
), remains ambiguous. The present study aimed to determine how pore sizes, metal ions, and oxygen-containing groups as a function affect the sorption of naphthalene and 2-naphthol to PCMs (e.g., activated carbons/ACs and mesoporous carbon/CMK-3). The H
-reduced oxidized PCMs were used as the control of low oxygen content to avoid changes in the pore structure properties compared with the oxidized PCMs. Oxygen-containing groups considerably decreased the sorption of naphthalene and 2-naphthol to PCMs because of their weaker hydrophobic interaction and fewer sorption sites. Notably, naphthalene sorption on oxidized AC was inhibited with Cu
because of the steric constraint of Cu
hydration shells of the micropores. However, pore blockage by Cu
reduced the mesopore size of oxidized CMK-3, leading to enhanced pore filling effect and cation-π bonding, and therefore increased naphthalene sorption. For 2-naphthol, the sorption to oxidized PCMs initially increased and then decreased with increasing Cu
concentration attributed to the fewer Cu
acting as a bridging agent and excess Cu
competing for sorption sites.
Dana Bejan,
Lucian Gabriel Bahrin,
Sergiu Shova,
Narcisa Laura Marangoci,
Ülkü Kökҫam-Demir,
Vasile Lozan,
Christoph Janiak
PMID: 32635351
DOI:
10.3390/molecules25133055
Abstract
New metal-organic frameworks (MOF) with lanthanum(III), cerium(III), neodymium(III), europium(III), gadolinium(III), dysprosium(III), and holmium(III)] and the ligand precursor
tris(
-carboxyphenyl)-
-trimethylbenzene (H
L) were synthesized under solvothermal conditions. Single crystal x-ray analysis confirmed the formation of three-dimensional frameworks of [LnL(H
O)
]
·xDMF·yH
O for Ln = La, Ce, and Nd. From the nitrogen sorption experiments, the compounds showed permanent porosity with Brunauer-Emmett-Teller (BET) surface areas of about 400 m
/g, and thermal stability up to 500 °C. Further investigations showed that these Ln-MOFs exhibit catalytic activity, paving the way for potential applications within the field of catalysis.